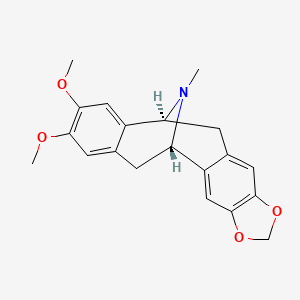
Eschscholtzidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eschscholtzidine is a heteropentacyclic isoquinoline alkaloid having a tertiary amino bridging group. It is an isoquinoline alkaloid, a tertiary amine and an organic heteropentacyclic compound.
Applications De Recherche Scientifique
Sedative and Anxiolytic Properties
Eschscholtzidine has demonstrated significant sedative and anxiolytic effects. A study combining extracts of Eschscholzia californica and valerian showed a marked improvement in sleep quality among adults suffering from insomnia. The research indicated a 30% decrease in insomnia severity index scores after one month of supplementation, alongside reduced anxiety levels and improved sleep efficiency . The active compounds, including this compound, likely interact with benzodiazepine receptors, contributing to these calming effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a comparative study of various phytochemicals, it was found that alkaloids from Eschscholzia californica, including this compound, showed promising activity against several pathogens, suggesting potential applications in treating infections . This aligns with the ongoing search for herbal antibiotics that can combat antibiotic resistance.
Anticancer Potential
This compound's structural characteristics position it as a candidate for anticancer research. Preliminary studies have indicated that compounds derived from Eschscholzia californica exhibit cytotoxic effects against various cancer cell lines. For instance, specific alkaloids have shown significant inhibition of tumor growth in vitro and in animal models . The mechanism is believed to involve the modulation of cell cycle regulators and apoptosis pathways.
Biopesticide Development
The antifungal properties of this compound make it a candidate for biopesticide formulation. A recent study isolated fungal strains from Daldinia eschscholtzii, which produced secondary metabolites with broad-spectrum activity against plant pathogens such as Ralstonia solanacearum and Fusarium oxysporum. These findings suggest that compounds like this compound could be harnessed to develop environmentally friendly agricultural solutions .
Soil Health Improvement
Research into the use of plant extracts containing this compound has indicated potential benefits in enhancing soil health by promoting beneficial microbial communities. This could lead to improved plant resilience against diseases, thereby supporting sustainable agricultural practices.
Case Studies
Propriétés
Formule moléculaire |
C20H21NO4 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(1S,12S)-15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.7.1.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene |
InChI |
InChI=1S/C20H21NO4/c1-21-15-5-12-7-19-20(25-10-24-19)9-14(12)16(21)4-11-6-17(22-2)18(23-3)8-13(11)15/h6-9,15-16H,4-5,10H2,1-3H3/t15-,16-/m0/s1 |
Clé InChI |
YTZIQRTXKBDFKM-HOTGVXAUSA-N |
SMILES |
CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |
SMILES isomérique |
CN1[C@H]2CC3=CC4=C(C=C3[C@@H]1CC5=CC(=C(C=C25)OC)OC)OCO4 |
SMILES canonique |
CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















